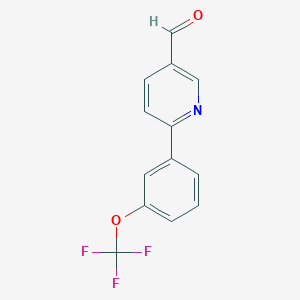

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde

Description

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde is a fluorinated pyridine derivative featuring a pyridine ring substituted with an aldehyde group at position 3 and a 3-(trifluoromethoxy)phenyl moiety at position 6. The trifluoromethoxy (-OCF₃) group is a key structural element, contributing to enhanced metabolic stability and electronic modulation compared to non-fluorinated analogs .

Properties

IUPAC Name |

6-[3-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXREPPDRSQYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl ethers, which are known for their stability and lipophilicity . The synthetic route may include steps such as halogenation, nucleophilic substitution, and oxidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that minimize environmental impact. Techniques such as catalytic processes and green chemistry principles are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have indicated that compounds related to 6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde exhibit antibacterial activity. For instance, derivatives of this compound have been explored for their efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

P2Y Receptor Modulation

This compound has been identified as an inhibitor of P2Y receptor subtypes, specifically P2Y1 and P2Y12. Research indicates that such inhibition can lead to therapeutic effects in conditions like thrombosis and inflammation. The modulation of these receptors is crucial for developing drugs targeting cardiovascular diseases .

Pain Management

The compound has been investigated for its role in pain management, particularly neuropathic pain. It is part of a class of compounds that can enhance the action of peroxisome proliferator-activated receptors (PPARs), which are involved in pain modulation pathways . This suggests that this compound could be useful in formulating new analgesics.

Material Science

Optical Applications

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of optical sensors and devices. Its ability to interact with light can be harnessed in creating materials with specific optical characteristics, such as photonic devices or sensors for environmental monitoring .

Research Tool

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, including condensation reactions and transformations into more complex molecules . This makes it valuable for researchers looking to synthesize novel compounds with potential biological activity.

Data Table: Summary of Applications

Case Studies

-

Antibacterial Efficacy Study

A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of derivatives based on this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as a lead structure for antibiotic development. -

P2Y Receptor Modulation Research

Research focusing on the modulation of P2Y receptors showed that the compound effectively inhibited receptor activity at nanomolar concentrations. This inhibition was linked to reduced platelet aggregation, suggesting its utility in developing antithrombotic therapies.

Mechanism of Action

The mechanism of action of 6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity due to its high electronegativity and lipophilicity . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Type and Electronic Effects

The trifluoromethoxy (-OCF₃) group distinguishes this compound from analogs bearing trifluoromethyl (-CF₃) groups. For example:

- 6-(3-Trifluoromethylphenyl)-3-pyridinecarbaldehyde (CAS synonyms in ) replaces -OCF₃ with -CF₃. While both groups are electron-withdrawing, -OCF₃ exhibits greater polarity due to the oxygen atom, enhancing solubility in polar solvents and altering reactivity in nucleophilic additions .

- 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline () features dual -CF₃ groups, amplifying electron-withdrawing effects but lacking the aldehyde functionality critical for condensation reactions .

Substituent Positional Isomerism

The position of the -OCF₃ group on the phenyl ring significantly impacts steric and electronic properties:

- 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde () places -OCF₃ at the phenyl ring’s 2-position.

Functional Group Variations

Data Table: Structural and Functional Comparison

Biological Activity

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a trifluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H8F3NO2

- IUPAC Name : 6-(3-Trifluoromethoxyphenyl)pyridine-3-carbaldehyde

The trifluoromethoxy group contributes to the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, compounds with similar structural motifs have shown enhanced antibacterial properties due to the electron-withdrawing effects of fluorine, which can improve binding affinity to bacterial targets .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Streptococcus pneumoniae | 0.5 µg/mL |

The mechanism by which this compound exerts its biological effects involves interaction with key enzymatic pathways. It is hypothesized that the compound may inhibit enzymes critical for bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival. Molecular docking studies suggest that the compound can form hydrogen bonds with active site residues in target enzymes, leading to inhibition .

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of derivatives related to this compound. The results indicated that modifications to the pyridine ring significantly influenced antibacterial potency. The most effective derivatives demonstrated MIC values comparable to established antibiotics like linezolid, suggesting potential for development as new antimicrobial agents .

Evaluation of Cytotoxic Effects

In addition to antimicrobial activity, another study assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a favorable therapeutic index. The underlying mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.